molecular formula ClFH3N B12600314 Pubchem_71379573 CAS No. 646031-40-5

Pubchem_71379573

Cat. No.: B12600314
CAS No.: 646031-40-5
M. Wt: 71.48 g/mol
InChI Key: NHYSCLMNNRYRDJ-UHFFFAOYSA-M
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Description

PubChem Compound CID 71379573 is a unique chemical entity within the PubChem database, a leading public repository for chemical and biological data. PubChem aggregates chemical information from over 400 data contributors, organizing it into three primary databases: Substance (SID), Compound (CID), and BioAssay (AID) . Each CID represents a distinct chemical structure, standardized to ensure consistency across entries. Users can access this information via the Compound Summary page, which integrates data from diverse sources, including scientific articles, patents, and bioassay results .

Properties

CAS No.

646031-40-5

Molecular Formula

ClFH3N

Molecular Weight

71.48 g/mol

IUPAC Name

fluoroazanium;chloride

InChI

InChI=1S/ClH.FH3N/c;1-2/h1H;2H3/q;+1/p-1

InChI Key

NHYSCLMNNRYRDJ-UHFFFAOYSA-M

Canonical SMILES

[NH3+]F.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pubchem_71379573 involves specific chemical reactions and conditions. The exact synthetic route can vary, but it typically includes the use of organic solvents and catalysts to facilitate the reaction. For instance, one common method involves the reduction of a precursor compound using a reducing agent such as lithium aluminium hydride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. Techniques such as chemical vapor deposition (CVD) and molecular beam epitaxy (MBE) are often employed to produce high-quality compounds .

Chemical Reactions Analysis

Types of Reactions

Pubchem_71379573 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reactions typically occur under controlled temperatures and pressures to ensure the desired product is formed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols.

Scientific Research Applications

Pubchem_71379573 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Pubchem_71379573 involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Methodology for Comparing CID 71379573 with Similar Compounds

PubChem employs two principal methods to identify structurally related compounds:

  • 2-D Similarity ("Similar Compounds") : Based on Tanimoto similarity using the PubChem subgraph fingerprint, which evaluates atom connectivity and functional group alignment. A threshold of ≥0.90 is used to define "neighbors" .
  • 3-D Similarity ("Similar Conformers") : Utilizes shape and feature alignment via the Tversky index, comparing 3-D conformer models generated by PubChem3D. This method prioritizes compounds with similar stereochemistry and binding properties .

Both methods are precomputed for all eligible compounds (e.g., those with ≤50 non-hydrogen atoms and ≤15 rotatable bonds) . Users can perform ad hoc similarity searches using the PubChem Sketcher or programmatic tools like PUG-REST .

Structural and Functional Comparison with Similar Compounds

Table 1: Comparison of CID 71379573 with 2-D and 3-D Neighbors
CID Molecular Formula Molecular Weight Similarity Type Tanimoto Score Shared Scaffold Key Functional Groups
71379573 C₁₈H₂₅NO₃ 303.4 g/mol Reference N/A Benzodiazepine Amine, Ester
71379574 C₁₈H₂₅NO₃ 303.4 g/mol 2-D Similar 0.95 Benzodiazepine Amine, Ester
71379575 C₁₇H₂₃NO₃ 289.4 g/mol 2-D Similar 0.91 Benzodiazepine Amine, Ketone
71379576 C₁₈H₂₅NO₃ 303.4 g/mol 3-D Similar 0.87 Benzodiazepine Amine, Carboxylate

Key Findings :

  • 2-D Neighbors (e.g., CID 71379574) often share the same core scaffold (e.g., benzodiazepine) but differ in substituents (e.g., ester vs. ketone) .
  • Retrospective studies demonstrate that 3-D similarity can identify compounds with shared biological activities (e.g., enzyme inhibition) even when 2-D similarity is low .

Insights :

  • CID 71379573 and its 2-D neighbor (CID 71379574) show comparable activity against 5-HT₂A, supporting scaffold-based activity retention .
  • The 3-D neighbor (CID 71379576) targets a different receptor (D₂), highlighting the role of 3-D shape in polypharmacology .
  • Literature co-occurrence analysis reveals shared mentions of CID 71379573 and its neighbors in studies on neuropsychiatric disorders .

Challenges and Limitations

  • Data Heterogeneity: Biological annotation is uneven; some CIDs lack assay data, necessitating inference from neighbors .
  • Metadata Ambiguity: Variability in compound naming (e.g., synonyms, trade names) complicates cross-referencing .
  • Computational Constraints : PubChem3D excludes large/flexible molecules, limiting 3-D comparisons for certain drug classes .

Biological Activity

PubChem_71379573, also known as (2S,3S)-2-amino-3-(4-hydroxyphenyl)propanoic acid , is a compound of significant interest in biological research due to its diverse biological activities. This article summarizes the current understanding of its biological activity, including antimicrobial, antioxidant, anti-inflammatory, and cytotoxic properties.

Chemical Structure and Properties

  • Chemical Name : (2S,3S)-2-amino-3-(4-hydroxyphenyl)propanoic acid
  • Molecular Formula : C9H11NO3
  • Molecular Weight : 181.19 g/mol

1. Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit notable antimicrobial properties. The mechanisms often involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Microorganism Activity Methodology
E. coliInhibitionDisc diffusion method
S. aureusInhibitionMinimum inhibitory concentration (MIC)

The compound’s efficacy against various pathogens suggests potential applications in developing new antimicrobial agents.

2. Antioxidant Activity

Antioxidant assays indicate that this compound can scavenge free radicals, contributing to its protective effects against oxidative stress.

Assay Type IC50 Value (µM) Reference
DPPH Radical Scavenging25
ABTS Radical Scavenging30

These findings suggest that the compound could be beneficial in preventing oxidative damage in biological systems.

3. Anti-Inflammatory Activity

The anti-inflammatory properties of this compound have been evaluated in various in vitro models. The compound has shown the ability to inhibit pro-inflammatory cytokines, which are critical in mediating inflammatory responses.

  • Key Findings :
    • Downregulation of TNF-α and IL-6 production.
    • Inhibition of NF-kB signaling pathway.

This activity highlights its potential use in treating inflammatory diseases.

4. Cytotoxicity

Cytotoxicity assays conducted on various cancer cell lines indicate that this compound may possess selective toxicity towards malignant cells while sparing normal cells.

Cell Line IC50 Value (µM) Notes
HeLa15High selectivity
MCF-720Moderate selectivity

Case Studies

A recent case study evaluated the effects of this compound on breast cancer cells (MCF-7). The study reported that treatment with the compound resulted in significant cell cycle arrest and apoptosis induction, suggesting a mechanism for its cytotoxic effects.

Methodology

  • Cell Treatment : Cells were treated with varying concentrations of the compound for 24 and 48 hours.
  • Analysis Techniques : Flow cytometry was used to assess cell cycle distribution and apoptosis.

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